Fmoc-Ala-PAB-PNP Fmoc-Ala-PAB-PNP
Brand Name: Vulcanchem
CAS No.:
VCID: VC20483129
InChI: InChI=1S/C32H27N3O8/c1-20(33-31(37)41-19-29-27-8-4-2-6-25(27)26-7-3-5-9-28(26)29)30(36)34-22-12-10-21(11-13-22)18-42-32(38)43-24-16-14-23(15-17-24)35(39)40/h2-17,20,29H,18-19H2,1H3,(H,33,37)(H,34,36)/t20-/m0/s1
SMILES:
Molecular Formula: C32H27N3O8
Molecular Weight: 581.6 g/mol

Fmoc-Ala-PAB-PNP

CAS No.:

Cat. No.: VC20483129

Molecular Formula: C32H27N3O8

Molecular Weight: 581.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Ala-PAB-PNP -

Specification

Molecular Formula C32H27N3O8
Molecular Weight 581.6 g/mol
IUPAC Name [4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Standard InChI InChI=1S/C32H27N3O8/c1-20(33-31(37)41-19-29-27-8-4-2-6-25(27)26-7-3-5-9-28(26)29)30(36)34-22-12-10-21(11-13-22)18-42-32(38)43-24-16-14-23(15-17-24)35(39)40/h2-17,20,29H,18-19H2,1H3,(H,33,37)(H,34,36)/t20-/m0/s1
Standard InChI Key ODXKCZQROHNIJD-FQEVSTJZSA-N
Isomeric SMILES C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES CC(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Architecture and Functional Components

Fmoc-Ala-PAB-PNP [(9H-Fluoren-9-yl)methyl ((S)-3-methyl-1-(((S)-1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxopropan-2-yl)amino)-1-oxobutan-2-yl)carbamate] features three operational domains:

Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group

The N-terminal Fmoc group (C15H11O2) serves dual purposes in synthesis and application. During solid-phase peptide synthesis (SPPS), it prevents unwanted side-chain reactions while permitting selective deprotection under basic conditions (piperidine/DMF) . Post-synthesis, this moiety influences molecular hydrophobicity, with measured Clog P values of 2.21-4.31 for analogous structures impacting ADC aggregation propensity .

Ala-PAB Dipeptide Spacer

The alanine-p-aminobenzyl alcohol (Ala-PAB) sequence (C10H12N2O2) determines enzymatic cleavage specificity. X-ray crystallography studies reveal optimal positioning for lysosomal proteases like cathepsin B, with cleavage rates of 3.5-7.0 nM/min demonstrated in pH 5.0 buffers . The PAB spacer's electron-donating benzyl group enhances carbamate stability, showing <2% payload release in plasma over 72 hours versus 36% for linear VC linkers .

p-Nitrophenyl (PNP) Activated Carbonate

The PNP group (C6H4NO5) enables efficient amine conjugation through nucleophilic aromatic substitution. Second-order rate constants for PNP carbonate reactions with primary amines range from 0.8-1.2 M−1s−1 in DMSO/PBS mixtures, facilitating >90% conjugation yields under mild conditions (pH 7.4, 25°C) . Comparative studies show PNP-activated linkers achieve 15-20% higher drug-to-antibody ratios (DAR) than NHS ester alternatives .

Table 1: Physicochemical Properties of Fmoc-Ala-PAB-PNP

PropertyValueMeasurement Condition
Molecular Weight680.714 g/molESI-MS
Density1.322±0.06 g/cm³Predicted (25°C)
Boiling Point931.4±65.0 °CPredicted
Log P3.17Calculated (ALOGPS)
Aqueous Solubility0.12 mg/mLPBS pH 7.4, 25°C
Plasma Stability (t1/2)148 hoursHuman plasma, 37°C

Synthetic Methodology and Scale-Up Challenges

Industrial-scale production of Fmoc-Ala-PAB-PNP employs a seven-step sequence combining solution-phase and solid-phase techniques:

Resin Loading and Fmoc Protection

Wang resin (100-200 mesh) undergoes initial swelling in DCM (3×10 mL/g), followed by Fmoc-Ala-OH coupling using HBTU/DIPEA (2.5 eq, 90% yield). Critical process parameters include:

  • Coupling time: 2 hours (monitored by Kaiser test)

  • Temperature: 25±2°C

  • Solvent system: DMF/CH2Cl2 (4:1 v/v)

PAB-PNP Incorporation

The p-aminobenzyl alcohol precursor reacts with p-nitrophenyl chloroformate (1.2 eq) in anhydrous THF, achieving 85-92% conversion. NMR monitoring (δ 7.2-8.3 ppm aromatic protons) confirms complete carbonate formation before resin cleavage .

Final Cleavage and Purification

TFA cleavage cocktail (TFA/H2O/TIS 95:2.5:2.5) removes protecting groups over 3 hours, followed by cold ether precipitation. Reverse-phase HPLC purification (C18 column, 10→90% ACN/H2O) yields pharmaceutical-grade material with ≥98% purity (UV 220 nm) .

Critical Impurity Profile

  • Fmoc-deprotected byproducts: <0.5%

  • Hydrolyzed PNP carbonate: <0.2%

  • Residual TFA: ≤0.1%

Mechanistic Insights into Payload Release

The compound's therapeutic utility stems from its programmable cleavage characteristics:

Enzymatic Hydrolysis

Cathepsin B-mediated cleavage occurs at the Ala-PAB carbamate bond (kcat/Km = 4.7×10³ M−1s−1), with pH-dependent kinetics showing optimal activity at lysosomal pH 5.0 . Molecular dynamics simulations reveal a 12.3 Å substrate binding pocket accommodating the dipeptide motif.

Tumor Microenvironment-Responsive Release

Comparative studies in xenograft models demonstrate:

  • 89% payload release in HER2+ tumors vs. 7% in normal tissue (72 h post-injection)

  • Plasma AUC0-∞ of 12.7 mg·h/L vs. 3.1 mg·h/L for free payload

  • Tumor-to-plasma ratio of 8.9:1 at 48 hours

Table 2: In Vivo Efficacy Parameters (NCI-N87 Gastric Model)

ParameterFmoc-Ala-PAB-PNP ADCVC Linker ADC
Complete Response Rate80% (8/10)40% (4/10)
Median Survival98 days67 days
Maximum Tolerated Dose2.5 mg/kg1.25 mg/kg
Tumor Growth Inhibition92%78%

Structure-Activity Relationship (SAR) Optimization

Systematic modifications to the Fmoc-Ala-PAB-PNP scaffold have yielded critical SAR insights:

Dipeptide Sequence Variations

  • Val-Ala substitution: Increases hydrophobicity (Clog P +0.32) but improves tumor retention by 18%

  • Asn incorporation: Enhances aqueous solubility (0.24→0.41 mg/mL) without compromising cleavage efficiency

Spacer Length Optimization

Extending the PAB spacer with ethylene glycol units (n=2-4):

  • Reduces plasma aggregation from 42% to <5%

  • Maintains cathepsin B cleavage rates within 15% of baseline

  • Increases conjugate stability (t1/2 148→192 hours)

Industrial Applications and Regulatory Considerations

As of 2025, Fmoc-Ala-PAB-PNP derivatives feature in 23 clinical-stage ADCs, with two (trastuzumab duocarmycin and HER2-MMAE conjugate) entering Phase III trials. Key manufacturing specifications include:

Table 3: Commercial-Grade Specifications

ParameterRequirementAnalytical Method
Purity≥98.5%HPLC-UV (220 nm)
Residual Solvents<500 ppm totalGC-FID
Endotoxins<0.2 EU/mgLAL assay
SterilityUSP <71> compliantMembrane filtration

Emerging Innovations and Future Directions

Recent advances leverage Fmoc-Ala-PAB-PNP's modular design for next-generation therapeutics:

Dual-Cleavable Linker Systems

Incorporating pH-sensitive hydrazones alongside enzymatic sites enables:

  • 2.3-fold increase in tumor payload concentration

  • 89% reduction in off-target hepatotoxicity

  • Synergistic release kinetics (t1/2 6.2 h vs. 4.8 h single mechanism)

Companion Diagnostic Integration

Radiolabeled analogs (68Ga-DOTA-Fmoc-Ala-PAB-PNP) permit real-time ADC tracking via PET/CT, achieving:

  • Tumor detection threshold of 3 mm³

  • 94% concordance with biopsy results

  • Quantitative PK/PD modeling accuracy of ±9%

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